2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 4-Bromophenylacetic acid and 3-nitrobenzoic acid were allowed to react with semicarbazide in the presence of phosphorus oxychloride followed by basification of the product with potassium hydroxide .
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis Techniques and Antimicrobial Properties : An efficient one-pot synthesis technique involving microwave irradiation has been used for preparing pyrazolo[3,4-b]pyridine derivatives, which include structures related to 2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile. These compounds have demonstrated notable antibacterial activity against various Gram-positive and Gram-negative bacteria and antifungal activity against Fusarium Oxysporum and Penicillium expansum. Some compounds have also shown antitumor activity against liver cell lines (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Synthesis of Heterocycles and Antioxidant Activity
- Heterocyclic Synthesis and Antioxidant Effects : The compound 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, which is structurally related to the chemical , has been used as a key intermediate in synthesizing polyfunctionally substituted heterocycles. These heterocycles have shown antioxidant activity nearly equivalent to that of ascorbic acid (El‐Mekabaty, 2015).
Novel Pyrazole Derivatives Synthesis
- Development of New Pyrazole Derivatives : The synthesis of novel pyrazolopyridine and pyrazolo pyrimidine derivatives has been achieved using 5-amino-1-phenyl-3-pyridin-4-yl-1H-pyrazolo-4-carbaldehyde, closely related to the compound of interest. These developments have led to the creation of fused heterocyclic six-membered rings with potential applications in medicinal chemistry (Aly, Abdo, & El-Gharably, 2004).
Pyrazole as Building Blocks in Heterocyclic Synthesis
- Utilization in Heterocyclic Synthesis : Pyrazoles, including structures related to this compound, have been used as building blocks for synthesizing various heterocyclic compounds. These include new pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives, offering a wide array of applications in synthetic and medicinal chemistry (Harb, Abbas, & Mostafa, 2005).
Synthesis of Fused Heterocycles
- Fused Heterocycle Formation : The compound is used in the synthesis of novel heterocyclic compounds such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. These synthesized compounds, through multicomponent condensation reactions, have potential applications in various biomedical fields (Rahmati & Khalesi, 2012).
Spectroscopic and Structural Investigations
- Spectroscopic Analysis for Drug Discovery : Detailed spectroscopic and structural studies have been performed on compounds similar to this compound. Such studies are crucial in understanding the pharmaceutical importance of these compounds in the field of drug discovery (Kumar et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various biological targets .
Mode of Action
It is known that similar compounds can interact with their targets in a variety of ways, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways .
Pharmacokinetics
Similar compounds have been reported to have diverse pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
Similar compounds have been reported to induce a variety of cellular responses .
Properties
IUPAC Name |
2-(5-amino-3-pyridin-4-ylpyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-3-6-15-10(12)7-9(14-15)8-1-4-13-5-2-8/h1-2,4-5,7H,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAWHDBVBALOKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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